4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate
Description
4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate is a coumarin derivative characterized by a 2H-chromen-2-one core substituted with a methoxy group at position 8 and a phenyl acetate moiety at position 2. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The methoxy group enhances electronic stability, while the phenyl acetate substituent modulates lipophilicity and bioavailability, making this compound a promising candidate for pharmacological applications .
Properties
Molecular Formula |
C18H14O5 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[4-(8-methoxy-2-oxochromen-3-yl)phenyl] acetate |
InChI |
InChI=1S/C18H14O5/c1-11(19)22-14-8-6-12(7-9-14)15-10-13-4-3-5-16(21-2)17(13)23-18(15)20/h3-10H,1-2H3 |
InChI Key |
VKPGRKIIPCQWJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized by the condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Phenyl Acetate Moiety: The phenyl acetate group can be introduced through an esterification reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(8-hydroxy-2-oxo-2H-chromen-3-yl)phenyl acetate.
Reduction: Formation of 4-(8-methoxy-2-hydroxy-2H-chromen-3-yl)phenyl acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes such as oxidoreductases and proteases, inhibiting their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Modified Chromenone Substituents
8-Methoxy-2-oxo-2H-chromen-3-yl Derivatives
- Compound 6c (Iranian Journal of Pharmaceutical Research, 2017): A naphthyridine derivative with a 8-methoxy-2-oxo-2H-chromen-3-yl group linked to a piperazine ring and carboxylic acid. Exhibits a melting point of 200–202°C and 58% yield.
- Compound 4g (Microwave-Assisted Synthesis, 2024): Features a hydrazone-thiazolidinone moiety attached to the chromenone core. With a melting point of 206–208°C and 81% yield, the thiazolidinone ring introduces additional hydrogen-bonding sites, likely enhancing antibacterial potency but reducing lipophilicity relative to phenyl acetate .
Substituent Position and Electronic Effects
- 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate (Acta Crystallographica, 2011) :
Substitution at position 7 with acetyl and methyl groups alters electronic density, reducing methoxy’s electron-donating effects. This compound’s crystallinity and stability differ due to steric hindrance from the methyl group .
Functional Group Variations in Chromene Derivatives
Impact of Substituents on Bioactivity
- Thiazole and Amide Groups () :
Thiazole-containing derivatives exhibit confirmed antimicrobial activity due to sulfur’s electron-withdrawing nature, which enhances interactions with microbial enzymes. The phenyl acetate analog may show comparable activity but with improved pharmacokinetics due to ester hydrolysis in vivo . - Chlorophenyl and Cyano Groups (): Electron-withdrawing substituents like chloro and cyano increase reactivity, making these compounds potent in vitro anticancer agents. However, they may exhibit higher toxicity compared to the methoxy-phenyl acetate derivative .
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